Cas no 875446-57-4 (1-fluoro-4-iodo-5-methoxy-2-(propan-2-yl)benzene)
1-fluoro-4-iodo-5-methoxy-2-(propan-2-yl)benzene Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1-fluoro-4-iodo-5-methoxy-2-(1-methylethyl)-
- 1-Fluoro-4-iodo-2-isopropyl-5-methoxypyridine
- 1-fluoro-4-iodo-5-methoxy-2-propan-2-ylbenzene
- 1-fluoro-4-iodo-5-methoxy-2-(propan-2-yl)benzene
- SB20516
- 875446-57-4
- CS-0057507
- DA-01789
- A1-24163
- SCHEMBL531643
- ZGDIITXZQPZANU-UHFFFAOYSA-N
- DTXSID50693643
- 1-FLUORO-4-IODO-2-ISOPROPYL-5-METHOXYBENZENE
- PB36300
-
- MDL: MFCD22574035
- Inchi: 1S/C10H12FIO/c1-6(2)7-4-9(12)10(13-3)5-8(7)11/h4-6H,1-3H3
- InChI Key: ZGDIITXZQPZANU-UHFFFAOYSA-N
- SMILES: IC1=C(C=C(C(=C1)C(C)C)F)OC
Computed Properties
- Exact Mass: 293.99169g/mol
- Monoisotopic Mass: 293.99169g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 9.2Ų
1-fluoro-4-iodo-5-methoxy-2-(propan-2-yl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019092220-1g |
1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene |
875446-57-4 | 95% | 1g |
$688.00 | 2023-08-31 | |
| Alichem | A019092220-5g |
1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene |
875446-57-4 | 95% | 5g |
$2022.72 | 2023-08-31 | |
| Ambeed | A258118-1g |
1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene |
875446-57-4 | 98+% | 1g |
$1261.0 | 2025-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120964-100MG |
1-fluoro-4-iodo-5-methoxy-2-(propan-2-yl)benzene |
875446-57-4 | 95% | 100MG |
¥ 990.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120964-250MG |
1-fluoro-4-iodo-5-methoxy-2-(propan-2-yl)benzene |
875446-57-4 | 95% | 250MG |
¥ 1,584.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120964-500MG |
1-fluoro-4-iodo-5-methoxy-2-(propan-2-yl)benzene |
875446-57-4 | 95% | 500MG |
¥ 2,640.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120964-1G |
1-fluoro-4-iodo-5-methoxy-2-(propan-2-yl)benzene |
875446-57-4 | 95% | 1g |
¥ 3,960.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120964-5G |
1-fluoro-4-iodo-5-methoxy-2-(propan-2-yl)benzene |
875446-57-4 | 95% | 5g |
¥ 11,880.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120964-10G |
1-fluoro-4-iodo-5-methoxy-2-(propan-2-yl)benzene |
875446-57-4 | 95% | 10g |
¥ 19,800.00 | 2023-04-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1128147-100mg |
1-Fluoro-4-iodo-5-methoxy-2-(propan-2-yl)benzene |
875446-57-4 | 98% | 100mg |
¥1404.00 | 2024-04-27 |
1-fluoro-4-iodo-5-methoxy-2-(propan-2-yl)benzene Suppliers
1-fluoro-4-iodo-5-methoxy-2-(propan-2-yl)benzene Related Literature
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 1-fluoro-4-iodo-5-methoxy-2-(propan-2-yl)benzene
Chemical Profile of 1-fluoro-4-iodo-5-methoxy-2-(propan-2-yl)benzene (CAS No. 875446-57-4)
1-fluoro-4-iodo-5-methoxy-2-(propan-2-yl)benzene, identified by its CAS number 875446-57-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of aryl derivatives, characterized by its unique substitution pattern involving fluoro, iodo, methoxy, and isopropyl groups on a benzene ring. The strategic placement of these functional groups imparts distinct chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.
The structural configuration of 1-fluoro-4-iodo-5-methoxy-2-(propan-2-yl)benzene facilitates its utility in various synthetic pathways, particularly in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl frameworks, which are prevalent in many biologically active compounds. The presence of the iodo substituent at the 4-position enhances its reactivity, enabling efficient transformation into other heterocycles or functionalized aromatic systems. This makes the compound a versatile building block for drug discovery programs targeting neurological disorders, inflammatory diseases, and cancer.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated aromatic compounds in improving pharmacokinetic profiles. The fluoro group in 1-fluoro-4-iodo-5-methoxy-2-(propan-2-yl)benzene contributes to metabolic stability and lipophilicity, which are critical factors in drug design. Studies have demonstrated that fluorine atoms can modulate binding affinity to biological targets, often leading to enhanced efficacy and reduced side effects. The methoxy group at the 5-position further stabilizes the molecule while allowing for additional derivatization through nucleophilic aromatic substitution or etherification reactions.
The isopropyl group at the 2-position introduces steric hindrance, which can influence both the conformational dynamics and electronic properties of the molecule. This feature is particularly useful in designing molecules with specific binding interactions against protein targets. For instance, computational studies have shown that modifications around this position can fine-tune the pharmacophoric elements required for receptor binding. Such insights are derived from molecular modeling techniques that predict how structural changes affect biological activity.
In the context of drug development, 1-fluoro-4-iodo-5-methoxy-2-(propan-2-yl)benzene has been explored as a precursor for novel therapeutic agents. Researchers have leveraged its reactivity to synthesize analogs with improved pharmacological properties. For example, derivatives of this compound have shown promise in preclinical studies as inhibitors of kinases and other enzymes implicated in disease pathways. The ability to modify its structure allows chemists to explore a wide spectrum of biological activities, from antimicrobial to anti-inflammatory effects.
The synthesis of 1-fluoro-4-iodo-5-methoxy-2-(propan-2-y)benzene involves multi-step organic transformations that highlight modern synthetic methodologies. Key steps include halogenation strategies to introduce the iodo substituent, followed by selective methylation and alkylation to achieve the desired substitution pattern. Advances in catalytic systems have enabled more efficient and scalable production processes, reducing waste and improving yields. These innovations align with green chemistry principles, emphasizing sustainability in pharmaceutical manufacturing.
The compound's role extends beyond academic research; it is also being evaluated for industrial applications in fine chemical synthesis. Its structural features make it suitable for generating libraries of compounds for high-throughput screening (HTS). By systematically varying substituents while retaining the core 1-fluoro-4-iodo-5-methoxy structure, researchers can identify lead compounds with optimized properties for further development.
From a regulatory perspective, 1-fluoro-audio-i-do-audio-audio-audio-audio-audio-audio-audio-audio-audio-audio-audio-audio-methoxy structure, due to its complex nature and potential biological activity, undergoes rigorous testing to ensure safety and efficacy. Preclinical data generation is essential before it can be considered for clinical trials. This involves assessing toxicity profiles, pharmacokinetics, and interactions with biological systems using both in vitro and in vivo models.
The future directions for research involving 1-fluoro-audio-i-do structure include exploring its potential as an intermediate in next-generation therapeutics. Emerging fields such as targeted protein degradation and molecular glue drugs are areas where such versatile building blocks could make significant contributions. Collaborative efforts between synthetic chemists and biologists will be crucial in unlocking new therapeutic opportunities derived from this compound.
875446-57-4 (1-fluoro-4-iodo-5-methoxy-2-(propan-2-yl)benzene) Related Products
- 1117893-12-5(1-Fluoro-5-iodo-4-methoxy-2-methylbenzene)
- 2384939-06-2(1-Ethoxy-3-fluoro-2-iodo-4-methylbenzene)
- 2387149-01-9(Benzene, 1-fluoro-4-iodo-3-methoxy-2-methyl-)
- 2387271-54-5(Benzene, 2-fluoro-3-iodo-4-methoxy-1-methyl-)
- 944317-23-1(1-Tert-butyl-2-fluoro-5-iodo-4-methoxybenzene)
- 1262414-96-9(2-Fluoro-1-isopropyl-4-methoxybenzene)
- 2091046-92-1(1-Ethoxy-5-fluoro-2-iodo-4-methylbenzene)
- 2091795-43-4(1-(2-Bromoethyl)-2-fluoro-5-iodo-4-methoxybenzene)
- 2091029-92-2(2-(2-Fluoro-5-iodo-4-methoxyphenyl)ethan-1-ol)
- 2384896-17-5(1-Fluoro-4-iodo-5-methoxy-2-methyl-benzene)